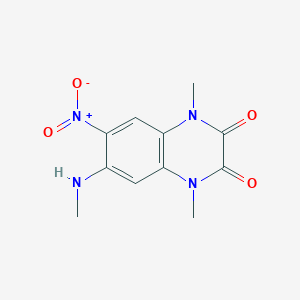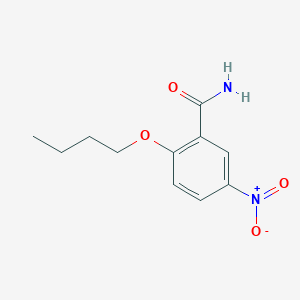
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a synthetic compound that has been widely used in scientific research. CNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of signals in the brain.
Wirkmechanismus
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione blocks the ionotropic glutamate receptors by binding to the receptor at a site that is different from the glutamate binding site. When glutamate binds to the receptor, it causes a conformational change that leads to the opening of the ion channel and the influx of ions into the cell. 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione prevents this conformational change from occurring, which blocks the influx of ions and prevents the transmission of signals in the brain.
Biochemical and Physiological Effects
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione can block the excitatory postsynaptic potentials (EPSPs) in hippocampal neurons. In vivo studies have shown that 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione can block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is thought to underlie learning and memory. 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has also been shown to block the development of kindling, which is a model of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has some limitations for lab experiments. It is not a reversible antagonist, which means that its effects cannot be quickly reversed. 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione also has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in scientific research. One direction is to use 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione to study the role of ionotropic glutamate receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to use 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione to study the mechanisms of synaptic plasticity and learning and memory. Finally, 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione could be used in drug discovery efforts to identify new compounds that target the ionotropic glutamate receptors.
Wissenschaftliche Forschungsanwendungen
1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in the brain. Ionotropic glutamate receptors are involved in synaptic transmission and plasticity, and they play a critical role in learning and memory. 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a non-competitive antagonist of the ionotropic glutamate receptors, which means that it binds to a different site on the receptor than the glutamate molecule. By blocking the ionotropic glutamate receptors, 1,4-dimethyl-6-(methylamino)-7-nitro-1,4-dihydro-2,3-quinoxalinedione can be used to study the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-(methylamino)-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-12-6-4-8-9(5-7(6)15(18)19)14(3)11(17)10(16)13(8)2/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUULRHKUUZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{3-[(4-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4386561.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4386567.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(phenylsulfonyl)-1-piperazinyl]quinoxaline](/img/structure/B4386579.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![N-{3-[(3-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4386595.png)
![N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea](/img/structure/B4386601.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4386604.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386632.png)
